5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
説明
BenchChem offers high-quality 5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O3/c1-18-7-9-23-22(13-18)26-27(32(23)16-20-5-4-6-21(29)14-20)28(33)31(17-30-26)12-11-19-8-10-24(34-2)25(15-19)35-3/h4-10,13-15,17H,11-12,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNUPHKNKXAAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CCC4=CC(=C(C=C4)OC)OC)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.
Synthesis
The synthesis of pyrimidoindole derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of reactions involving chlorobenzyl and dimethoxyphenethyl derivatives. The synthetic route generally follows these steps:
- Formation of the Pyrimidoindole Core : Starting from suitable precursors, the pyrimidine ring is constructed.
- Substitution Reactions : The introduction of the 3-chlorobenzyl and 3,4-dimethoxyphenethyl groups occurs via nucleophilic substitution.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidoindole derivatives. For instance, a related compound demonstrated significant inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer progression. The mechanism involves the blockade of signaling pathways essential for tumor growth and survival.
- Inhibition of VEGFR-2 : In vitro assays showed that similar compounds exhibit potent inhibition against vascular endothelial growth factor receptor 2 (VEGFR-2), a target for cancer therapy. The IC50 values for related compounds ranged from 13.2 to 123.8 nM, indicating strong activity compared to standard drugs like sunitinib and erlotinib .
| Compound | VEGFR-2 Inhibition (IC50 nM) | EGFR Inhibition (IC50 nM) | PDGFR-β Inhibition (IC50 nM) |
|---|---|---|---|
| 3 | 123.8 ± 29.0 | >200 | >200 |
| 5 | 13.2 ± 1.7 | 63.6 ± 8.1 | 196.2 ± 22.4 |
Antimicrobial Activity
The antimicrobial properties of pyrimidoindole derivatives have also been investigated. Studies indicate that these compounds can exhibit significant antibacterial and antifungal activities, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of key metabolic pathways.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities of these compounds to various biological targets. For example, docking simulations have shown favorable interactions with RTKs, suggesting that structural modifications can enhance potency and selectivity against specific kinases .
Case Study 1: Anticancer Activity
A study evaluated the effects of a structurally similar compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The compound induced cell cycle arrest at the G1 phase, further supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating effective antimicrobial properties that warrant further investigation for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
